molecular formula C20H14F4N2O5 B244222 N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE

N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B244222
M. Wt: 438.3 g/mol
InChI Key: OPRWYVYESQPCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a tetrafluorobenzoyl group, and a furamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Tetrafluorobenzoyl Intermediate: This step involves the reaction of a suitable precursor with tetrafluorobenzoyl chloride under controlled conditions.

    Coupling Reaction: The intermediate is then coupled with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Furamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the amide bond may produce aniline derivatives.

Scientific Research Applications

N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{4-methoxy-3-[(2,3,5,6-tetrafluorobenzoyl)amino]phenyl}-2-furamide: Lacks the additional methoxy group.

    N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-thiopheneamide: Contains a thiophene ring instead of a furamide moiety.

Uniqueness

N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to the presence of both methoxy and tetrafluorobenzoyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H14F4N2O5

Molecular Weight

438.3 g/mol

IUPAC Name

N-[4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H14F4N2O5/c1-29-11-6-5-9(25-19(27)12-4-3-7-31-12)8-10(11)26-20(28)13-14(21)16(23)18(30-2)17(24)15(13)22/h3-8H,1-2H3,(H,25,27)(H,26,28)

InChI Key

OPRWYVYESQPCMH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F

Origin of Product

United States

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